6-chloro-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of the compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme involved in various biological processes .
Mode of Action
The compound 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine interacts with NAMPT, inhibiting its function . This inhibition disrupts the biosynthesis of NAD, affecting the energy metabolism and cellular signaling processes that rely on this coenzyme .
Biochemical Pathways
The inhibition of NAMPT by 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine affects the NAD-dependent pathways . NAD is involved in numerous hydride transfer reactions, which are integral to energy metabolism and cellular signaling . The disruption of these pathways can have downstream effects on various biological processes.
Result of Action
The molecular and cellular effects of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine’s action primarily involve the disruption of NAD-dependent processes . By inhibiting NAMPT and subsequently reducing NAD levels, the compound can affect energy metabolism and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Substitution Reaction: The chlorine atom on the triazine ring is substituted with 4-methoxyaniline in the presence of a base like sodium hydroxide or potassium carbonate. This step is often performed at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the triazine ring.
Oxidation and Reduction: While the triazine ring is relatively stable, the methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Amines and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its triazine core is a common motif in many biologically active molecules, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and proteins, which can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N,N’-bis(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with hydroxy groups instead of methoxy groups.
6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its hydroxy and amino analogs, which may have different solubility and binding characteristics.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-24-13-7-3-11(4-8-13)19-16-21-15(18)22-17(23-16)20-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEPFYKTOBUIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.